molecular formula C21H20N2O4S B258738 methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B258738
M. Wt: 396.5 g/mol
InChI Key: IDARBZZTESIHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzothiophene core, and a methyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes, inhibiting their activity, while the benzothiophene core can bind to receptors, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the 5-methyl group on the isoxazole ring.

    Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of both the isoxazole and benzothiophene rings, which confer distinct biological activities and chemical reactivity. The specific substitution pattern on the isoxazole ring also contributes to its unique properties .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O4S/c1-12-16(18(23-27-12)13-8-4-3-5-9-13)19(24)22-20-17(21(25)26-2)14-10-6-7-11-15(14)28-20/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,24)

InChI Key

IDARBZZTESIHCV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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